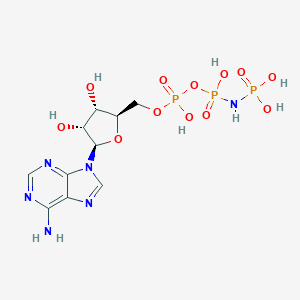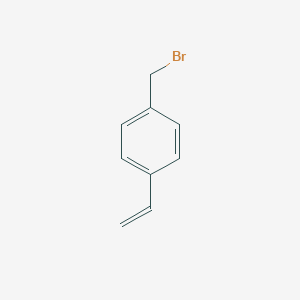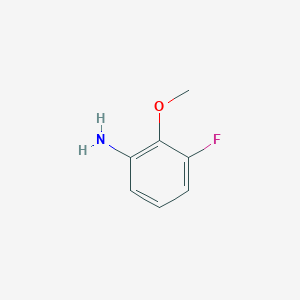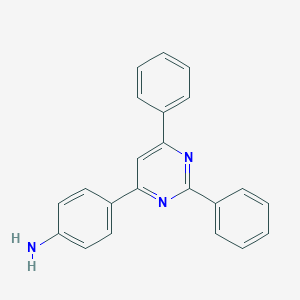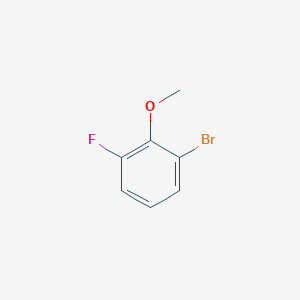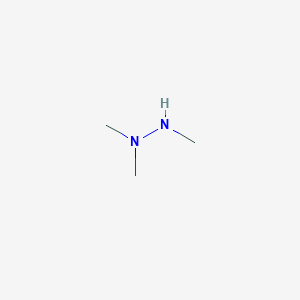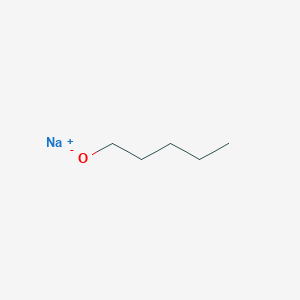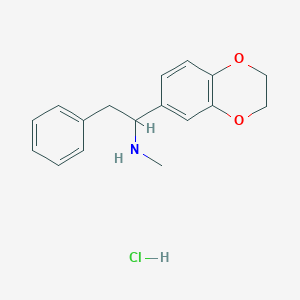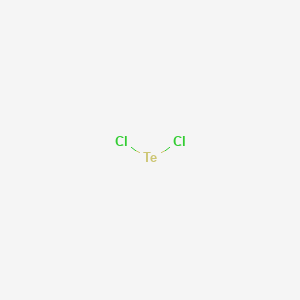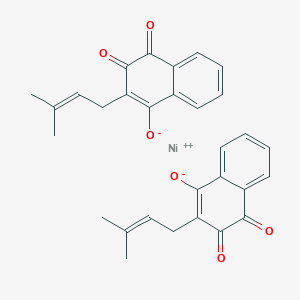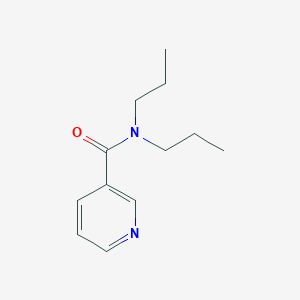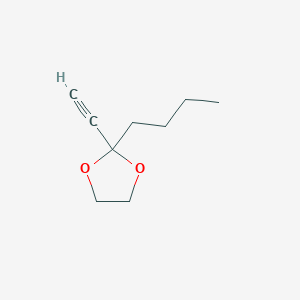
2-Butyl-2-ethynyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-ethynyl-1,3-dioxolane, also known as BED, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. BED belongs to the class of compounds known as dioxolanes, which are characterized by a six-membered ring containing two oxygen atoms. BED is a highly reactive compound that has been used in a variety of chemical reactions, and its unique chemical properties make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane is not fully understood, but it is believed to be related to its ability to form stable complexes with certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-2-ethynyl-1,3-dioxolane has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, and to protect against certain types of cellular damage. 2-Butyl-2-ethynyl-1,3-dioxolane has also been shown to have potential anticancer and antiviral properties, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Butyl-2-ethynyl-1,3-dioxolane in lab experiments is its unique chemical properties, which make it a versatile reagent for a variety of chemical reactions. However, 2-Butyl-2-ethynyl-1,3-dioxolane is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the potential toxicity of 2-Butyl-2-ethynyl-1,3-dioxolane must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 2-Butyl-2-ethynyl-1,3-dioxolane, including further studies on its potential therapeutic applications, such as in drug delivery systems or as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethynyl-1,3-dioxolane and its potential biochemical and physiological effects. Finally, new synthesis methods for 2-Butyl-2-ethynyl-1,3-dioxolane may be developed to improve its purity and yield, making it more useful for scientific research.
Métodos De Síntesis
2-Butyl-2-ethynyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of butyl lithium with ethynyl alcohol, followed by reaction with formaldehyde and acetic anhydride. This method has been shown to produce high yields of 2-Butyl-2-ethynyl-1,3-dioxolane with good purity.
Aplicaciones Científicas De Investigación
2-Butyl-2-ethynyl-1,3-dioxolane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a solvent in chemical reactions, and as a stabilizer for certain chemical compounds. 2-Butyl-2-ethynyl-1,3-dioxolane has also been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with certain drugs.
Propiedades
Número CAS |
128957-79-9 |
|---|---|
Nombre del producto |
2-Butyl-2-ethynyl-1,3-dioxolane |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-butyl-2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3 |
Clave InChI |
OHEXQBHJPSILGE-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C#C |
SMILES canónico |
CCCCC1(OCCO1)C#C |
Sinónimos |
1,3-Dioxolane, 2-butyl-2-ethynyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)

